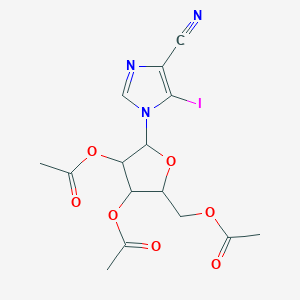

5-Iodo-1-(2',3',5'-tri-o-acetyl--d-ribofuranosyl)-imidazo-4-carbonitrile

CAS No.:

Cat. No.: VC20234035

Molecular Formula: C15H16IN3O7

Molecular Weight: 477.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16IN3O7 |

|---|---|

| Molecular Weight | 477.21 g/mol |

| IUPAC Name | [3,4-diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C15H16IN3O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-17)14(19)16/h6,11-13,15H,5H2,1-3H3 |

| Standard InChI Key | ZCKJMOSDZVYMCR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

5-Iodo-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazo-4-carbonitrile is a derivative of β-D-ribofuranose, where the hydroxyl groups at the 2', 3', and 5' positions are acetylated. The imidazole ring at the 1-position of the sugar is substituted with an iodine atom at C5 and a cyano group at C4. Its molecular formula is C₁₅H₁₆IN₃O₇, with a molecular weight of 477.21 g/mol and an exact mass of 477.003 g/mol . The IUPAC name, [3,4-diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate, reflects its acetyl-protected ribose and substituted heterocycle.

Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 59354-00-6 |

| Molecular Formula | C₁₅H₁₆IN₃O₇ |

| Molecular Weight | 477.21 g/mol |

| Exact Mass | 477.003 g/mol |

| Topological Polar Surface Area | 129.74 Ų |

| LogP (Partition Coefficient) | 0.683 |

| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C |

The compound’s moderate LogP value suggests balanced lipophilicity, which may influence its bioavailability and membrane permeability . The acetyl groups enhance stability during synthesis but are typically hydrolyzed in biological systems to expose reactive hydroxyl groups .

Synthetic Pathways and Optimization

The synthesis of this compound involves sequential protection, coupling, and functionalization steps. A seminal method from Yamasa Shoyu Kabushiki Kaisha and Sumitomo Pharmaceuticals (US5059590 A1) outlines the following approach :

-

Ribose Protection: β-D-ribofuranose is acetylated at the 2', 3', and 5' positions using acetic anhydride under acidic conditions to yield 2',3',5'-tri-O-acetyl-β-D-ribofuranose.

-

Imidazole Coupling: The protected ribose is coupled with a pre-functionalized imidazole precursor. Nitroalkane-activated cyclization, as described in analogous imidazo[1,5-a]pyridine syntheses, may facilitate ring formation .

-

Iodination: Electrophilic iodination at the C5 position of the imidazole ring is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid.

-

Cyano Group Introduction: A cyano group is introduced at C4 via nucleophilic substitution or palladium-catalyzed cyanation.

Minakawa et al. reported a yield of ~72% for this compound using optimized conditions (Journal of Medicinal Chemistry, 1991) . Key challenges include regioselective iodination and avoiding deprotection of acetyl groups during later stages.

Structural and Spectroscopic Analysis

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 477.003 (calculated for C₁₅H₁₆IN₃O₇) . Fragmentation patterns reveal sequential loss of acetyl groups (-60 amu each) and the iodine atom (-127 amu).

Limitations and Challenges

-

Stability Issues: Acetyl groups are prone to hydrolysis in aqueous or basic conditions, necessitating careful storage (anhydrous, -20°C).

-

Toxicity Concerns: Iodinated compounds may interfere with thyroid function or cause oxidative stress in vivo .

-

Synthetic Complexity: Low yields (~68–72%) and multiple purification steps hinder large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume